
2-Chloro-6,7-dimethylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6,7-dimethylquinazoline is a heterocyclic aromatic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6,7-dimethylquinazoline typically involves the chlorination of 6,7-dimethylquinazoline. One common method includes the reaction of 6,7-dimethylquinazoline with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
6,7-dimethylquinazoline+SOCl2→this compound+SO2+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-6,7-dimethylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (MCPBA).
Common Reagents and Conditions:
Substitution: Reagents like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Oxidizing agents such as H₂O₂ or MCPBA in solvents like acetonitrile (CH₃CN) are employed.
Major Products:
Substitution: Products include 2-amino-6,7-dimethylquinazoline, 2-thio-6,7-dimethylquinazoline, etc.
Oxidation: Quinazoline N-oxides are the major products.
Applications De Recherche Scientifique
2-Chloro-6,7-dimethylquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential anticancer, antibacterial, and antifungal activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Chloro-6,7-dimethylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression.
Comparaison Avec Des Composés Similaires
- 2,4-Dichloro-6,7-dimethoxyquinazoline
- 4-Amino-2-chloro-6,7-dimethoxyquinazoline
- 2-Chloro-4,6,7-trimethoxyquinazoline
Comparison: 2-Chloro-6,7-dimethylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.
Propriétés
Formule moléculaire |
C10H9ClN2 |
|---|---|
Poids moléculaire |
192.64 g/mol |
Nom IUPAC |
2-chloro-6,7-dimethylquinazoline |
InChI |
InChI=1S/C10H9ClN2/c1-6-3-8-5-12-10(11)13-9(8)4-7(6)2/h3-5H,1-2H3 |
Clé InChI |
ITFVGXIZDYPXDI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CN=C(N=C2C=C1C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[3-[(4-boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B12959794.png)
![(S)-3-Amino-2-((4'-fluoro-[1,1'-biphenyl]-2-yl)methyl)propanoic acid](/img/structure/B12959796.png)


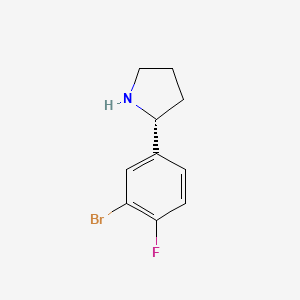
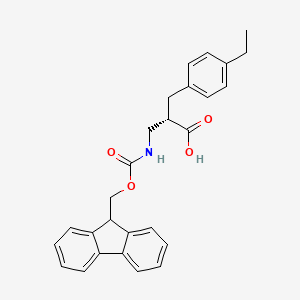
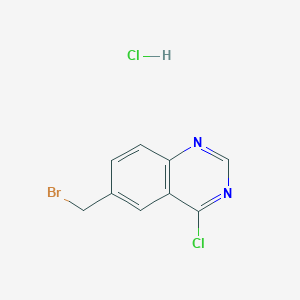
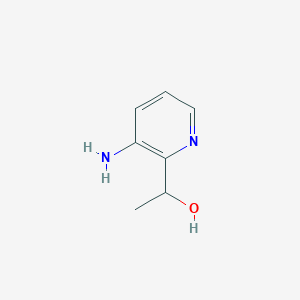
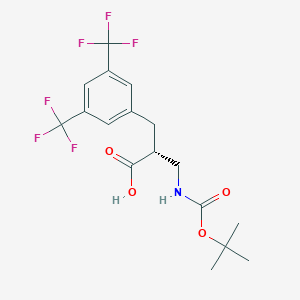

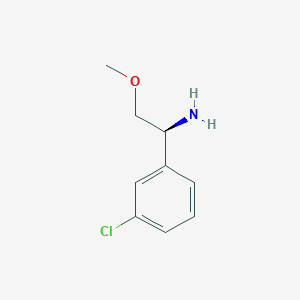
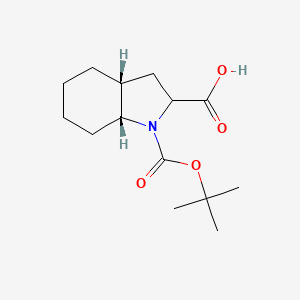
![3'-Methyl-[2,2'-bithiophene]-3-carbonitrile](/img/structure/B12959859.png)

